

Application Notes and Protocols: Synthesis of 2-Propionamidobenzoic Acid from Anthranilic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

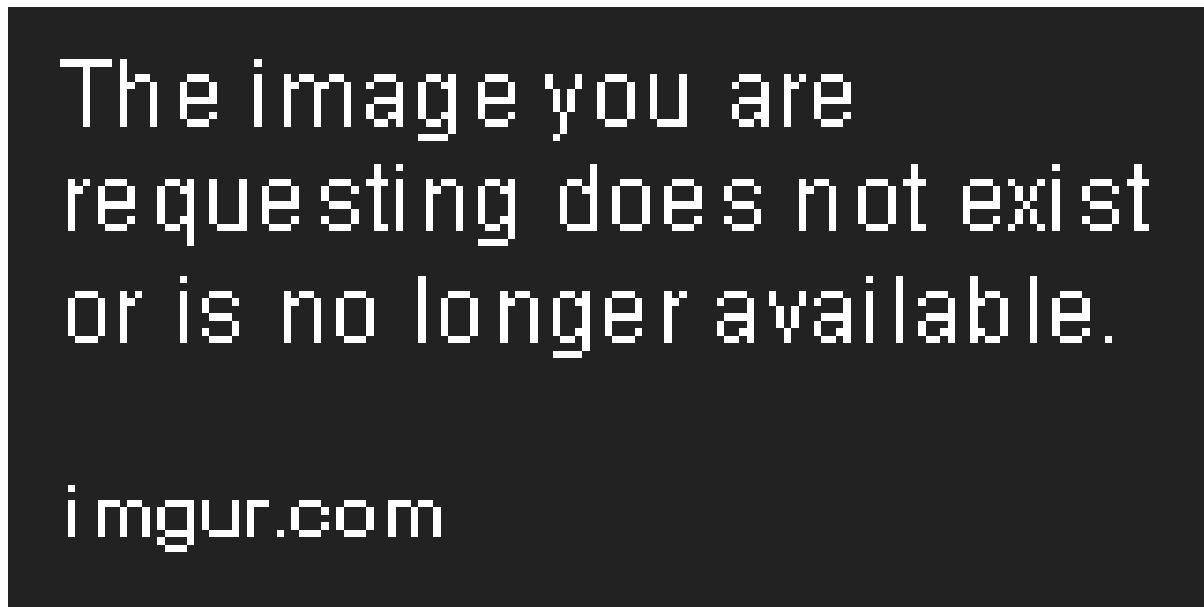
Compound Name: *2-Propionamidobenzoic acid*

Cat. No.: *B090662*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract


This document provides a detailed methodology for the synthesis of **2-propionamidobenzoic acid**, a valuable intermediate in pharmaceutical and chemical research. The protocol outlines the N-acylation of anthranilic acid using propionyl chloride in the presence of a base. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in drug development and organic synthesis.

Introduction

N-acylated anthranilic acid derivatives are a significant class of compounds in medicinal chemistry, often serving as precursors for the synthesis of various heterocyclic systems and pharmacologically active molecules. The propionamido moiety can influence the physicochemical properties of the parent molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The synthesis of **2-propionamidobenzoic acid** from the readily available and cost-effective starting material, anthranilic acid, is a fundamental transformation. This protocol details a straightforward and efficient method for this conversion.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbonyl carbon of propionyl chloride. A base, such as pyridine or triethylamine, is employed to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

The image you are requesting does not exist or is no longer available.

imgur.com

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **2-propionamidobenzoic acid**.

Parameter	Value	Reference
Reactants		
Anthranilic Acid	1.0 eq	[1]
Propionyl Chloride	1.2 eq	[1]
Pyridine	2.0 eq	[1]
Reaction Conditions		
Solvent	Dichloromethane (DCM)	[1]
Temperature	0 °C to Room Temperature	[1]
Reaction Time	2 hours	[1]
Product Characterization		
Appearance	White to off-white solid	[1]
Melting Point	148-150 °C	[1]
Yield		
Theoretical Yield	Calculated based on starting material	[1]
Actual Yield	~85%	[1]

Experimental Protocol

This protocol is adapted from established procedures for the acylation of anthranilic acid derivatives.[\[1\]](#)

Materials:

- Anthranilic acid
- Propionyl chloride
- Pyridine (anhydrous)

- Dichloromethane (DCM, anhydrous)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Büchner funnel and flask
- Rotary evaporator

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anthranilic acid (1.0 eq) in anhydrous dichloromethane (DCM).
- Addition of Base: Cool the solution to 0 °C using an ice bath and add pyridine (2.0 eq) dropwise with stirring.
- Acylation: While maintaining the temperature at 0 °C, add a solution of propionyl chloride (1.2 eq) in anhydrous DCM dropwise from the dropping funnel over a period of 15-20 minutes.
- Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- Workup:

- Transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), water (2 x volume of organic layer), and finally with brine (1 x volume of organic layer).
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
- Isolation of Product:
 - Filter the drying agent.
 - Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
- Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure **2-propionamidobenzoic acid** as a white to off-white solid.

Experimental Workflow Diagram

Characterization Data

Infrared (IR) Spectroscopy:

The IR spectrum of **2-propionamidobenzoic acid** is expected to show characteristic absorption bands for the following functional groups:

- N-H stretch: ~3300 cm⁻¹ (amide)
- C=O stretch (amide): ~1660 cm⁻¹
- C=O stretch (carboxylic acid): ~1700 cm⁻¹
- O-H stretch (carboxylic acid): Broad band from 2500-3300 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum (in CDCl₃ or DMSO-d₆) is expected to exhibit the following signals:

- Aromatic protons: Multiplets in the range of δ 7.0-8.5 ppm.

- Amide N-H proton: A broad singlet, typically downfield.
- Carboxylic acid O-H proton: A very broad singlet, which may be exchangeable with D₂O.
- Propionyl group protons: A triplet (CH₃) and a quartet (CH₂) in the aliphatic region (δ 1.0-2.5 ppm).

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Propionyl chloride is corrosive and lachrymatory; handle with care.
- Pyridine is flammable and has a strong, unpleasant odor.
- Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of **2-propionamidobenzoic acid** from anthranilic acid. The straightforward procedure, coupled with the comprehensive data and visual workflow, should enable researchers to successfully synthesize this important intermediate for their drug discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of 2-Propionamidobenzoic Acid from Anthranilic Acid]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b090662#synthesis-of-2-propionamidobenzoic-acid-from-anthranilic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com